molecular formula C22H25N3O2S B11470976 3-[(2,2-dimethylpropanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-[(2,2-dimethylpropanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11470976
M. Wt: 395.5 g/mol
InChI Key: QUKYLGDTGAVHTM-UHFFFAOYSA-N
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Description

3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of pyridinecarboxamides. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as para-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of magnetically recoverable nano-catalysts has been explored for the preparation of pyridine derivatives, which could be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypochlorite for oxidation and ortho-formylbenzoic acid for substitution reactions. The conditions often involve specific solvents and catalysts to achieve the desired regio- and stereoselectivity .

Major Products

The major products formed from these reactions include angular isoindole derivatives and other complex heterocyclic compounds .

Scientific Research Applications

3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 1, an enzyme involved in protein processing . The compound’s structure allows it to bind to this enzyme, potentially inhibiting its activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its thieno[2,3-b]pyridine core, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-13-12-14(2)23-19-16(13)17(24-21(27)22(3,4)5)18(28-19)20(26)25(6)15-10-8-7-9-11-15/h7-12H,1-6H3,(H,24,27)

InChI Key

QUKYLGDTGAVHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C(C)(C)C)C

Origin of Product

United States

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